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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of published data on Pyruvate Kinase M2

(PKM2) modulators, with a focus on the well-characterized activator, TEPP-46 (also referred to

as ML265), and other notable activators and inhibitors. The information is intended to assist

researchers in evaluating and selecting appropriate compounds for their studies in cancer

metabolism and other therapeutic areas.

Introduction to PKM2 Modulation
Pyruvate kinase M2 (PKM2) is a key enzyme in glycolysis, catalyzing the conversion of

phosphoenolpyruvate (PEP) to pyruvate. In cancer cells, PKM2 is predominantly found in a

less active dimeric form, which contributes to the Warburg effect by shunting glycolytic

intermediates into biosynthetic pathways that support cell proliferation. Small molecule

modulators that either activate or inhibit PKM2 are valuable tools for studying and potentially

treating cancer and other diseases. Activators typically promote the formation of the highly

active tetrameric state of PKM2, reversing the Warburg effect, while inhibitors block its activity.

Comparative Performance of PKM2 Modulators
The following tables summarize the quantitative data for various PKM2 activators and inhibitors

based on published literature.
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Compound Type AC50 (in vitro)
Cell-based
Efficacy
(EC50)

Selectivity
over PKM1,
PKL, PKR

TEPP-46

(ML265)

Synthetic Small

Molecule
92 nM[1][2]

Active in cells,

but EC50 not

explicitly

reported

High[1][2]

DASA-58
Synthetic Small

Molecule
38 nM

19.6 µM (A549

cells)[3]
High

TP-1454
Synthetic Small

Molecule
10 nM[1] Not reported Not specified

Mitapivat (AG-

348)

Synthetic Small

Molecule

Not explicitly

reported as

AC50

Not reported Not specified
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Compound Type IC50 (in vitro) Notes

Alkannin Natural Product

0.3 µM (without FBP),

0.9 µM (with 125 µM

FBP)[3]

Specific for PKM2

over PKM1 and

PKL[3]

Shikonin Natural Product ~1 µM (cell-based)
Potent and specific

PKM2 inhibitor[4]

Compound 3K
Synthetic Small

Molecule
2.95 µM[1][5]

4-5 fold more

selective for PKM2

over PKM1[1][5]

Silibinin Natural Product 0.91 µM Competitive inhibitor

Curcumin Natural Product 1.12 µM
Non-competitive

inhibitor

Resveratrol Natural Product 3.07 µM
Non-competitive

inhibitor

Ellagic Acid Natural Product 4.20 µM Competitive inhibitor

Key Signaling Pathways
PKM2 activity is intertwined with major signaling pathways that regulate cell metabolism,

proliferation, and survival. Understanding these connections is crucial for elucidating the

mechanism of action of PKM2 modulators.
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Experimental Workflows
The evaluation of PKM2 modulators typically involves a series of in vitro and cell-based assays

to determine their potency, selectivity, and cellular effects.
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Cell-Based Assays
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General Experimental Workflow for PKM2 Modulator Evaluation
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Detailed Experimental Protocols
LDH-Coupled PKM2 Activity Assay
This assay measures the rate of pyruvate production by PKM2, which is coupled to the lactate

dehydrogenase (LDH)-mediated oxidation of NADH to NAD+, resulting in a decrease in

absorbance at 340 nm.

Materials:

Recombinant human PKM2 enzyme

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 10 mM MgCl₂

Phosphoenolpyruvate (PEP)

Adenosine diphosphate (ADP)

Nicotinamide adenine dinucleotide, reduced form (NADH)

Lactate Dehydrogenase (LDH)

Test compounds (dissolved in DMSO)

96-well, UV-transparent microplate

Microplate spectrophotometer

Procedure:

Prepare Reagent Master Mix: For each reaction, prepare a master mix with final

concentrations of 0.5 mM PEP, 1 mM ADP, 0.2 mM NADH, and ~8-10 units/mL LDH in assay

buffer.

Prepare Compound Dilutions: Serially dilute test compounds in DMSO, then in assay buffer

to the desired final concentrations. The final DMSO concentration should not exceed 1%.

Assay Plate Setup: Add 2 µL of diluted compound or DMSO (vehicle control) to the

appropriate wells.
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Initiate Reaction: Add 198 µL of the Reagent Master Mix containing 20 nM of recombinant

human PKM2 to each well.

Kinetic Measurement: Immediately place the plate in a microplate reader pre-set to 30°C and

measure the decrease in absorbance at 340 nm every 60 seconds for 20-30 minutes.

Data Analysis: Calculate the initial reaction velocity (V₀) from the linear portion of the

absorbance vs. time curve. Normalize the velocities to the DMSO control to determine

percent inhibition or activation.

Kinase-Glo® PKM2 Assay
This luminescent assay quantifies the amount of ATP produced by the PKM2 reaction.

Materials:

Recombinant human PKM2 enzyme

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 10 mM MgCl₂

Phosphoenolpyruvate (PEP)

Adenosine diphosphate (ADP)

Kinase-Glo® Reagent

Test compounds (dissolved in DMSO)

96-well, solid white microplate

Luminometer

Procedure:

Prepare Reaction Mix: In each well, combine 20 nM PKM2, 0.5 mM PEP, and 1 mM ADP in

assay buffer.

Add Compound: Add test compounds at various concentrations. The final DMSO

concentration should be kept constant and low (e.g., <1%).
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Incubate: Incubate the plate at room temperature for 30 minutes.

Add Kinase-Glo® Reagent: Add an equal volume of Kinase-Glo® Reagent to each well.

Incubate: Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

Measure Luminescence: Read the luminescence using a plate-reading luminometer.

Data Analysis: The luminescent signal is proportional to the amount of ATP produced and

thus to PKM2 activity. Calculate percent inhibition or activation relative to controls.

MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell

viability.

Materials:

Cells cultured in 96-well plates

Test compounds

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

Microplate reader

Procedure:

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and

incubate for 24 hours.

Compound Treatment: Treat cells with serial dilutions of the test compound and incubate for

the desired period (e.g., 48 or 72 hours).

Add MTT Reagent: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at

37°C.
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Solubilize Formazan: Add 100 µL of solubilization solution to each well and incubate

overnight at 37°C in a humidified atmosphere to dissolve the formazan crystals.

Measure Absorbance: Read the absorbance at 570 nm using a microplate reader.

Data Analysis: The absorbance is directly proportional to the number of viable cells.

Calculate the IC50 value, which is the concentration of the compound that causes 50%

inhibition of cell growth.[6][7][8][9][10]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 11 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15576873?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15576873?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

